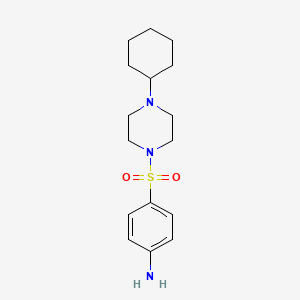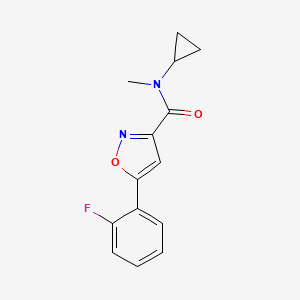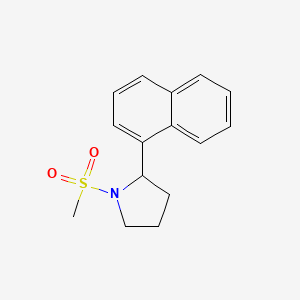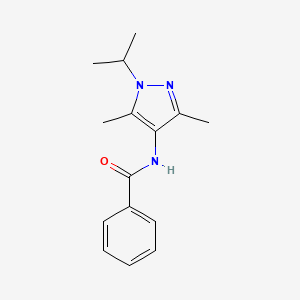![molecular formula C13H12BrN3OS B7531167 N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, medicinal chemistry, and materials science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to exhibit antitumor activity and has been tested as a potential anticancer drug. The compound has also been studied for its potential use as an anti-inflammatory and analgesic agent. Additionally, N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide has been investigated for its potential use in materials science, particularly in the development of organic semiconductors.
Wirkmechanismus
The mechanism of action of N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. The compound may also exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that the compound may exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide may exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide has several advantages for lab experiments. The compound is synthesized using a well-established method that produces high yields. Additionally, the compound has been extensively studied for its potential applications in drug discovery and medicinal chemistry, making it a promising candidate for further research. However, one limitation of N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide is its limited solubility in water, which may hinder its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide. One potential direction is the further investigation of its antitumor activity and potential use as an anticancer drug. Additionally, the compound may be studied for its potential use as an anti-inflammatory and analgesic agent. Further research may also explore the use of N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide in materials science, particularly in the development of organic semiconductors. Finally, future research may focus on optimizing the synthesis method of the compound to improve its yield and solubility.
In conclusion, N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide is a promising compound that has potential applications in various fields, including drug discovery, medicinal chemistry, and materials science. The synthesis method is well-established, and the compound has been extensively studied for its mechanism of action and physiological effects. Future research may explore the compound's potential as an anticancer drug, anti-inflammatory and analgesic agent, and in the development of organic semiconductors.
Synthesemethoden
The synthesis of N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide involves the reaction of 3-bromobenzylamine with cyclobutanone in the presence of a base to form the intermediate cyclobutylamine. The intermediate is then reacted with thiocarbonyl diimidazole to form the final product. The synthesis method is detailed and has been optimized to produce high yields of the compound.
Eigenschaften
IUPAC Name |
N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c14-10-4-1-3-9(7-10)13(5-2-6-13)16-12(18)11-8-15-17-19-11/h1,3-4,7-8H,2,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBMZQZCRNVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)NC(=O)C3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)




![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)

![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)




![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)